REACTION_CXSMILES
|
NC1C=CC(F)=CC=1[C:4](N(OC)C)=[O:5].C([Mg]Cl)(C)C.[CH3:20][C:21]1[C:22]([Mg]Br)=[N:23][CH:24]=[CH:25][CH:26]=1>C1COCC1>[CH3:20][C:21]1[C:22]([CH:4]=[O:5])=[N:23][CH:24]=[CH:25][CH:26]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)N(C)OC)C=C(C=C1)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Mg]Cl
|
Name
|
|
Quantity
|
4.2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
20.2 mL
|
Type
|
reactant
|
Smiles
|
CC=1C(=NC=CC1)[Mg]Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
then was lowered to −40° C. in an acetonitrile/dry ice bath
|
Type
|
WAIT
|
Details
|
to rise to rt over one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solution was partitioned between satd ammonium chloride solution and DCM
|
Type
|
CONCENTRATION
|
Details
|
organic extracts were concentrated
|
Type
|
CUSTOM
|
Details
|
then purified by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of 10-70% EtOAc in hexane
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=NC=CC1)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |